molecular formula C23H29N5O3 B11187854 Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11187854
M. Wt: 423.5 g/mol
InChI Key: KQVWCQUILOLUCW-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 7,7-dimethyl-5-oxo-tetrahydroquinazolin core substituted at position 4 with a phenylamino group and at position 2 with a piperazine-1-carboxylate ethyl ester moiety. Its molecular complexity arises from the fusion of heterocyclic systems (quinazolinone and piperazine), which are often associated with diverse pharmacological activities, including analgesic and anti-inflammatory effects .

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(4-anilino-7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C23H29N5O3/c1-4-31-22(30)28-12-10-27(11-13-28)21-25-17-14-23(2,3)15-18(29)19(17)20(26-21)24-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3,(H,24,25,26)

InChI Key

KQVWCQUILOLUCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=O)CC(C3)(C)C)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one to form the quinazoline core . This intermediate is then reacted with phenylamine and ethyl piperazine-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Properties

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has been investigated for its anticancer potential. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of tubulin polymerization, leading to cell cycle arrest .

Cell Line IC50 Value (μM) Mechanism
MCF-70.99 ± 0.01Apoptosis induction via tubulin inhibition
NCI-H4601.25 ± 0.05Cell cycle arrest at G2/M phase

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that piperazine derivatives may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Research Insights: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage . This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-1-piperazinecarboxylate
  • Key Difference: Replaces the 4-phenylamino group with a 4-methyl substituent.
  • Impact: Solubility: The methyl group reduces polarity compared to the phenylamino group, likely increasing lipophilicity (logP) and membrane permeability.
Compound B : Ethyl 4-(4,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
  • Key Difference : Features dual methyl groups at positions 4 and 5.
  • Impact: Steric Effects: Increased steric hindrance at position 4 may reduce interaction with biological targets compared to the phenylamino group. Physical Properties: Molecular weight (332.4 g/mol), density (1.217 g/cm³), and pKa (2.56) are comparable, but the absence of phenylamino may lower melting points .
Compound C : 2-Substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids
  • Key Difference: Replaces the quinazolinone core with a quinoline system and substitutes a carboxylic acid at position 3.
  • Impact: Acidity: The carboxylic acid group (pKa ~4-5) introduces stronger acidity than the phenylamino group (pKa ~2.56 in analog B), affecting ionization under physiological conditions . Synthetic Pathways: Reacts with pentafluorophenyl hydrazine to form pyridocinnolinones, a pathway distinct from the target compound’s piperazine coupling .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C22H28N6O3 C17H24N4O3 C17H24N4O3
Molecular Weight (g/mol) ~436.5 (estimated) ~332.4 332.4
Density (g/cm³) ~1.25 (predicted) Not reported 1.217 ± 0.06
pKa ~3.0 (estimated, NH group) ~2.5 (ester/amine) 2.56 ± 0.40
Boiling Point (°C) >500 (predicted) Not reported 529.8 ± 60.0

Notes:

  • The phenylamino group in the target compound increases molecular weight and polarity compared to methyl-substituted analogs.
  • Higher pKa (vs. Compound B) suggests enhanced basicity due to the aromatic amine.

Stability and Reactivity

  • Target Compound: The phenylamino group may undergo oxidation to nitroso or nitro derivatives, requiring stabilization in formulation.
  • Analog B : Lacks oxidizable aromatic amines, enhancing stability under acidic conditions .

Biological Activity

Ethyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline class, which is known for diverse biological activities. Its structure includes a piperazine moiety and a phenylamino group that may contribute to its interactions with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors. The specific mechanism involves blocking the ATP-binding site of kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Quinazoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were determined, showing promising results.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar to other compounds in the 1,4-dihydropyridine class, it may inhibit calcium influx through L-type calcium channels.
  • Inhibition of Nitric Oxide Synthase : The compound may reduce nitric oxide production in inflammatory conditions .

Case Studies

Several studies have reported on the biological effects of similar compounds:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity .
  • Antimicrobial Evaluation : Another study synthesized a series of quinazoline derivatives and tested their antimicrobial activity against multiple bacterial strains. The findings suggested that certain structural features significantly impacted their efficacy .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerKinase inhibition
Induction of apoptosis
AntimicrobialInhibition of bacterial growth
Reduction of nitric oxide

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